molecular formula C32H42N12O6S B13845066 Methotrexyl-N'-biotinylethylenediamine

Methotrexyl-N'-biotinylethylenediamine

Cat. No.: B13845066
M. Wt: 722.8 g/mol
InChI Key: KCIRRPUIZUDBRT-NWXPOXQNSA-N
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Description

Methotrexyl-N’-biotinylethylenediamine is a conjugate compound that combines methotrexate, a well-known chemotherapeutic agent, with a biotinylated ethylenediamine group. This compound is primarily used in proteomics research and has a molecular formula of C32H42N12O6S and a molecular weight of 722.82 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methotrexyl-N’-biotinylethylenediamine involves the conjugation of methotrexate with biotinylated ethylenediamine. The reaction typically requires the activation of the carboxyl group of methotrexate, followed by its coupling with the amine group of biotinylated ethylenediamine. Common reagents used in this process include N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of Methotrexyl-N’-biotinylethylenediamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent systems, to ensure high yield and purity. The compound is typically purified using chromatographic techniques and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methotrexyl-N’-biotinylethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Methotrexyl-N’-biotinylethylenediamine, which can be used for further research and applications .

Scientific Research Applications

Methotrexyl-N’-biotinylethylenediamine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in synthetic chemistry for the preparation of biotinylated compounds.

    Biology: Employed in proteomics research for the labeling and detection of proteins.

    Medicine: Investigated for its potential use in targeted drug delivery systems, particularly in cancer therapy.

    Industry: Utilized in the development of diagnostic assays and biosensors

Mechanism of Action

The mechanism of action of Methotrexyl-N’-biotinylethylenediamine involves the inhibition of dihydrofolate reductase by the methotrexate moiety, leading to the disruption of DNA synthesis and cell proliferation. The biotinylated ethylenediamine group facilitates the targeting and binding of the compound to specific proteins and receptors, enhancing its efficacy in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methotrexyl-N’-biotinylethylenediamine is unique due to its dual functionality, combining the therapeutic properties of methotrexate with the targeting capabilities of biotinylated ethylenediamine. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C32H42N12O6S

Molecular Weight

722.8 g/mol

IUPAC Name

5-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H42N12O6S/c1-44(15-18-14-37-28-26(38-18)27(33)42-31(34)43-28)19-8-6-17(7-9-19)29(47)39-20(30(48)49)10-11-24(46)36-13-12-35-23(45)5-3-2-4-22-25-21(16-51-22)40-32(50)41-25/h6-9,14,20-22,25H,2-5,10-13,15-16H2,1H3,(H,35,45)(H,36,46)(H,39,47)(H,48,49)(H2,40,41,50)(H4,33,34,37,42,43)/t20?,21-,22-,25-/m0/s1

InChI Key

KCIRRPUIZUDBRT-NWXPOXQNSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C(=O)O

Origin of Product

United States

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